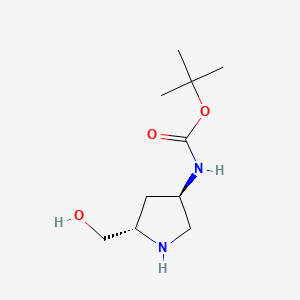

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine: A Technical Guide for Drug Development Professionals

Topic: (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and applications of (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine, a key chiral building block in modern medicinal chemistry. Its specific stereochemistry and bifunctional nature make it a valuable intermediate for the synthesis of complex pharmaceutical agents.

Core Physicochemical Properties

(3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine, identified by CAS number 199174-33-9, is a derivative of pyrrolidine featuring a Boc-protected amine at the 3-position and a hydroxymethyl group at the 5-position. Quantitative data for this specific isomer is summarized below.

| Property | Value | Source |

| CAS Number | 199174-33-9 | N/A |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White to off-white solid | Typical Supplier Data |

| Topological Polar Surface Area (TPSA) | 70.59 Ų | Computed for stereoisomer[1] |

| LogP | 0.23 | Computed for stereoisomer[1] |

| Hydrogen Bond Donors | 3 | Computed for stereoisomer[1] |

| Hydrogen Bond Acceptors | 4 | Computed for stereoisomer[1] |

| Rotatable Bonds | 2 | Computed for stereoisomer[1] |

Note: Experimental data such as melting and boiling points for this specific CAS number are not widely reported. Computational data is based on the closely related (3S,5S) stereoisomer (CAS 663948-85-4).

Synthesis and Experimental Protocols

The stereospecific synthesis of (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine is critical for its use in drug development. A common strategy involves starting from a readily available chiral precursor, such as trans-4-hydroxy-L-proline, and performing a series of stereocontrolled transformations.

Caption: Stereospecific synthesis pathway from a chiral proline derivative.

Methodologies for Key Synthetic Steps:

-

Protection of Starting Material: trans-4-hydroxy-L-proline is first protected. The carboxylic acid is typically converted to a methyl or ethyl ester using thionyl chloride in the corresponding alcohol. The secondary amine in the pyrrolidine ring is subsequently protected, often with a group like benzyloxycarbonyl (Cbz), to prevent side reactions.

-

Stereochemical Inversion: The crucial inversion of the hydroxyl group from trans to cis (relative to the carboxylate group) is achieved via a Mitsunobu reaction. This involves treating the protected hydroxyproline with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of a nucleophile like p-nitrobenzoic acid, followed by hydrolysis.

-

Introduction of the Amino Group Precursor: The newly formed cis-hydroxyl group is activated (e.g., by converting it to a mesylate or tosylate) and then displaced with sodium azide in an Sₙ2 reaction. This proceeds with inversion of stereochemistry, setting the correct configuration for the future amino group.

-

Formation and Protection of the Amine: The azide is reduced to the primary amine. This can be accomplished through catalytic hydrogenation (H₂ gas with a palladium catalyst) or by using a reagent like triphenylphosphine followed by water (Staudinger reaction). The resulting amine is then immediately protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-carbamate.

-

Final Reduction: The ester group is reduced to the primary alcohol (hydroxymethyl group). This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Purification: After workup, the final product is purified using column chromatography on silica gel to isolate the high-purity (3R,5S)-3-(Boc-amino)-5-(hydroxymethyl)pyrrolidine.

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[3] The (3R,5S) stereoisomer is used as a chiral building block to introduce specific stereocenters into a target molecule, which is fundamental for achieving enantiomerically pure and potent drug candidates.[4]

Caption: The function of the title compound as a foundational element in drug discovery.

Hypothetical Role in Signaling Pathway Modulation

While the building block itself is not biologically active, it is a key component of synthesized molecules designed to interact with specific biological pathways. For example, a drug candidate incorporating this pyrrolidine scaffold could be designed to act as a competitive inhibitor of a kinase enzyme, a common target in oncology and immunology.

Caption: A drug derived from the scaffold blocking a kinase signaling cascade.

References

In-depth Technical Guide: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

CAS Number: 1264243-41-5

This technical guide provides a comprehensive overview of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a chiral building block crucial in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering available data on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its chemical structure features a pyrrolidine ring, a common motif in a vast array of biologically active compounds. The "(3R,5S)" designation specifies the stereochemistry at the C3 and C5 positions of the pyrrolidine ring, which is critical for its interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amino function at C3 and the hydroxymethyl group at C5 make it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1264243-41-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][6][7] |

| Molecular Weight | 216.28 g/mol | [1][6][7] |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |

| Purity | Typically ≥97% |

Synthesis and Spectroscopic Data

The general synthetic approach for chiral pyrrolidine derivatives can be conceptualized as follows:

Caption: Generalized synthetic workflow for chiral pyrrolidines.

Spectroscopic data is essential for the characterization and quality control of this compound. Below is a summary of expected and reported spectroscopic identifiers.

| Spectroscopic Data | Identifier |

| IUPAC Name | tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

| InChI Key | DWYPGXBZFDWCPC-SFYZADRCSA-N |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1C--INVALID-LINK--CO |

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[8] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for selective binding to biological targets.[9] Chiral pyrrolidine derivatives, such as the title compound, are particularly valuable as they enable the synthesis of enantiomerically pure drug candidates, often leading to improved efficacy and reduced side effects.[8][9]

This specific building block, with its defined stereochemistry and functional handles (a protected amine and a primary alcohol), is an ideal starting point for the synthesis of more complex molecules targeting a variety of diseases. The Boc-protected amine allows for selective deprotection and subsequent elaboration, while the hydroxymethyl group can be further functionalized, for instance, through oxidation or conversion to a leaving group for nucleophilic substitution.

While direct involvement in a specific signaling pathway for this compound itself is not documented, its utility as a synthetic intermediate suggests its incorporation into molecules with a wide range of biological activities. The pyrrolidine core is found in drugs targeting central nervous system disorders, infectious diseases, and cancer. For example, substituted pyrrolidines have been investigated for their antibacterial activity.

The logical workflow for utilizing this building block in a drug discovery program can be illustrated as follows:

Caption: Drug discovery workflow using the title compound.

Experimental Considerations

Given the lack of specific published experimental protocols for this compound, researchers should rely on general methods for handling and reacting Boc-protected amino alcohols.

General Reaction Conditions:

-

Deprotection of the Boc group: This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

-

Functionalization of the hydroxyl group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP, TEMPO). It can also be converted to a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions.

-

N-alkylation or N-acylation: Following Boc deprotection, the resulting secondary amine can be readily alkylated or acylated to introduce further diversity.

Analytical Methods:

-

Purity assessment: High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of the compound.

-

Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential for confirming the structure and stereochemistry.

References

- 1. achmem.com [achmem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Chiral Amino Alcohols - Pharmaceutical Building Blocks (2) [myskinrecipes.com]

- 5. tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate-景明化工股份有限公司 [echochemical.com]

- 6. chemscene.com [chemscene.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a valuable chiral building block in the development of novel therapeutics. This document details a plausible synthetic pathway, including key reactions, and provides structured data and visualizations to aid in laboratory-scale synthesis. The synthesis of this highly functionalized pyrrolidine derivative is of significant interest due to its potential incorporation into a variety of biologically active molecules.

Introduction

This compound is a chiral heterocyclic compound featuring a pyrrolidine scaffold. The specific stereochemistry and the presence of both a protected amine and a primary alcohol functional group make it a versatile intermediate for the synthesis of complex molecular architectures. Pyrrolidine rings are a common motif in many natural products and pharmaceuticals, and the ability to introduce stereochemically defined substituents is crucial for drug discovery and development. This guide outlines a potential synthetic route starting from a readily available chiral precursor.

Synthetic Pathway Overview

A logical and efficient synthetic route to this compound can be envisioned starting from a commercially available chiral starting material such as L-glutamic acid or a derivative thereof. The proposed pathway involves a series of key transformations:

-

Cyclization: Formation of the pyrrolidinone ring system.

-

Reduction: Conversion of ester and amide functionalities to the corresponding alcohols and amines.

-

Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and stereochemical integrity.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of a Pyroglutamate Intermediate from L-Glutamic Acid

The initial step involves the cyclization of an L-glutamic acid derivative to form a pyroglutamate, a common strategy for constructing the pyrrolidinone ring.

Reaction: L-Glutamic acid derivative → Pyroglutamate intermediate

General Procedure:

-

L-glutamic acid is first converted to its dimethyl ester. To a suspension of L-glutamic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction is then stirred at room temperature for several hours.

-

The resulting dimethyl L-glutamate hydrochloride is then treated with a base, such as sodium methoxide, in methanol to induce cyclization to the corresponding methyl pyroglutamate.

| Parameter | Value |

| Starting Material | L-Glutamic Acid |

| Reagents | Methanol, Thionyl Chloride, Sodium Methoxide |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Several hours |

Step 2: Reduction of the Pyroglutamate Intermediate

The pyroglutamate intermediate, which contains both an amide and an ester functional group, is then reduced to the corresponding amino alcohol. This is a critical step to establish the hydroxymethyl group and the pyrrolidine amine.

Reaction: Pyroglutamate intermediate → (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine

General Procedure:

-

A solution of the pyroglutamate intermediate in an ethereal solvent, such as tetrahydrofuran (THF), is slowly added to a suspension of a strong reducing agent, like lithium aluminum hydride (LAH), in THF at 0 °C.

-

The reaction mixture is then typically warmed to room temperature or refluxed to ensure complete reduction.

-

Careful quenching of the reaction with water and a basic solution is necessary to work up the product.

| Parameter | Value |

| Starting Material | Pyroglutamate Intermediate |

| Reagent | Lithium Aluminum Hydride (LAH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Reflux |

| Reaction Time | Several hours |

Step 3: Boc-Protection of the Amino Pyrrolidine

The final step involves the selective protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield the target compound.

Reaction: (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine → this compound

General Procedure:

-

To a solution of the amino alcohol in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water, is added di-tert-butyl dicarbonate (Boc₂O).

-

A base, such as triethylamine or sodium bicarbonate, is typically added to facilitate the reaction.

-

The reaction is usually stirred at room temperature until completion.

| Parameter | Value |

| Starting Material | (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dichloromethane (DCM) or Dioxane/Water |

| Base | Triethylamine or Sodium Bicarbonate |

| Temperature | Room Temperature |

| Reaction Time | Several hours |

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry |

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | (S) |

| This compound | C₁₀H₂₀N₂O₃ | 216.28 | (3R, 5S) |

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of key operations.

Caption: A generalized experimental workflow for the synthesis.

Conclusion

This technical guide outlines a feasible and logical synthetic approach for the preparation of this compound. The described pathway utilizes common and well-established organic transformations. Researchers and drug development professionals can use this guide as a foundation for the laboratory-scale synthesis of this important chiral building block, with the understanding that optimization of each step will be necessary to achieve desired yields and purity. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise overview of the process.

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate chemical structure

An In-depth Technical Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Foreword

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique conformational properties and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. This technical guide focuses on a specific substituted pyrrolidine, this compound, a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed synthesis protocol, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a chiral, bifunctional molecule containing a pyrrolidine ring substituted with a hydroxymethyl group at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The specific stereochemistry, (3R, 5S), is crucial for its application in the stereoselective synthesis of target molecules.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [2][3] |

| Molecular Weight | 216.28 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, protect from light, sealed in dry | [3] |

Synthesis

The stereoselective synthesis of 3,5-disubstituted pyrrolidines is a well-established area of organic chemistry, often utilizing chiral starting materials to control the stereochemistry of the final product. A common and efficient strategy for the synthesis of this compound involves the use of a readily available chiral precursor, such as 4-hydroxy-L-proline.

Synthetic Pathway Overview

The general synthetic approach involves a series of transformations to introduce the desired functional groups with the correct stereochemistry. A plausible synthetic workflow is outlined below.

Figure 2: A potential synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

While a specific literature procedure for the direct synthesis of this compound was not identified in the initial search, the following represents a plausible, detailed experimental protocol based on established methodologies for the synthesis of substituted pyrrolidines.

Step 1: N-Boc and Methyl Ester Protection of 4-Hydroxy-L-proline To a solution of 4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) are added to protect the secondary amine. Following the Boc-protection, the carboxylic acid is converted to its methyl ester using a standard esterification method, such as treatment with diazomethane or by using methanol in the presence of an acid catalyst (e.g., thionyl chloride).

Step 2: Reduction of the Methyl Ester The protected proline derivative is dissolved in an appropriate solvent like tetrahydrofuran (THF) and cooled to 0°C. A reducing agent, such as lithium borohydride (LiBH₄), is added portion-wise. The reaction is stirred at room temperature until completion, followed by a careful quench with water and extraction to yield the corresponding alcohol.

Step 3: Introduction of the Azide with Inversion of Stereochemistry The resulting alcohol is subjected to a Mitsunobu reaction. To a solution of the alcohol, triphenylphosphine (PPh₃), and a source of azide (e.g., diphenylphosphoryl azide - DPPA) in an anhydrous solvent like THF, a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) is added dropwise at 0°C. This reaction proceeds with an inversion of stereochemistry at the C4 position.

Step 4: Reduction of the Azide to the Primary Amine The azide intermediate is then reduced to the corresponding primary amine. A common method is catalytic hydrogenation, where the compound is dissolved in a solvent like methanol or ethanol and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.

Step 5: Boc Protection of the Primary Amine The newly formed primary amine is protected with a Boc group. The crude amine is dissolved in a suitable solvent (e.g., dichloromethane), and di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature to afford the final product, this compound. The product is then purified by column chromatography.

Applications in Drug Discovery and Development

Substituted pyrrolidines are key components in a wide range of therapeutic agents. The bifunctional nature and defined stereochemistry of this compound make it a valuable chiral building block for the synthesis of complex molecules in drug discovery programs.

Potential Therapeutic Areas:

-

Antiviral Agents: The pyrrolidine scaffold is present in numerous antiviral drugs.[4] This building block can be utilized in the synthesis of novel nucleoside analogs or other small molecules targeting viral enzymes.

-

Anticancer Agents: Many natural and synthetic compounds containing the pyrrolidine motif exhibit anticancer activity.[1]

-

Enzyme Inhibitors: The stereochemically defined structure can be incorporated into molecules designed to selectively inhibit specific enzymes, such as proteases or kinases.

Logical Relationship in Drug Discovery:

Figure 3: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a synthetically valuable and versatile chiral building block. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the construction of complex and biologically active molecules. The synthetic strategies outlined in this guide, rooted in established chemical principles, offer a pathway to access this important intermediate. Further exploration of its utility in various medicinal chemistry programs is warranted and holds the potential to contribute to the development of novel therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of Boc-Protected Hydroxymethylpyrrolidinylcarbamate

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for isomers of Boc-protected hydroxymethylpyrrolidinylcarbamate and related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While a complete, publicly available NMR dataset for a single isomer of Boc-protected hydroxymethylpyrrolidinylcarbamate is scarce, the following represents a compilation of expected chemical shifts based on related structures.[1]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~28.5, ~80.0 |

| Pyrrolidine Ring CH, CH₂ | 3.0 - 4.2 (m) | 57.0 - 79.0 |

| Hydroxymethyl CH₂ | 3.5 - 3.8 (m) | ~61.0 - 65.0 |

| Carbamate C=O | - | ~155.0 |

Note: Chemical shifts are highly dependent on the solvent used and the specific isomeric form of the molecule. The data presented are estimations based on known values for similar structures.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of Boc-protected hydroxymethylpyrrolidinylcarbamate is expected to show characteristic peaks for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Hydroxyl) | 3200-3600 (broad) |

| N-H Stretch (Carbamate) | 3100-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Boc Carbamate) | 1680-1720 |

| C-N Stretch | 1000-1250 |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by the mass of the molecular ion and common fragmentation patterns of the Boc-protecting group.[2][3]

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 217.15 | Protonated Molecular Ion (for C₁₀H₂₀N₂O₃) |

| [M-C₄H₈]⁺ | 161.09 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 117.09 | Loss of the entire Boc group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard proton pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher, corresponding to the proton frequency.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-10 seconds.

-

-

-

Data Processing: The acquired Free Induction Decay (FID) should be processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: A background spectrum of the empty ATR crystal or KBr pellet should be acquired and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

-

Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to analyze fragmentation patterns by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

3.1 Synthesis Workflow

The following diagram illustrates a general synthetic pathway for Boc-protected hydroxymethylpyrrolidinylcarbamate, starting from a suitable pyrrolidine precursor.

Caption: General synthesis of Boc-protected hydroxymethylpyrrolidinylcarbamate.

3.2 Mass Spectrometry Fragmentation Pathway

This diagram shows the characteristic fragmentation of the Boc-protecting group in mass spectrometry.[2][4]

Caption: Key fragmentation pathways of the Boc group in MS.

References

In-Depth Technical Guide to the 1H NMR Spectrum of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted 1H NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. A detailed, generalized experimental protocol for acquiring such a spectrum is also provided, alongside a structural diagram with key proton environments highlighted.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the proton signals of this compound. These predictions are based on the analysis of related pyrrolidine derivatives and the known effects of the tert-butyloxycarbonyl (Boc) protecting group and the hydroxymethyl substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ (Boc) | 1.45 | s | - | 9H |

| H-4a | 1.60 - 1.75 | m | - | 1H |

| H-4b | 2.05 - 2.20 | m | - | 1H |

| H-2a | 2.85 - 3.00 | dd | J ≈ 11.5, 6.5 | 1H |

| H-2b | 3.45 - 3.60 | dd | J ≈ 11.5, 4.5 | 1H |

| -CH₂OH | 3.50 - 3.65 | m | - | 2H |

| H-5 | 3.80 - 3.95 | m | - | 1H |

| H-3 | 4.00 - 4.15 | m | - | 1H |

| -NH- (Carbamate) | 4.80 - 5.00 | br s | - | 1H |

| -OH (Hydroxymethyl) | Variable | br s | - | 1H |

| -NH- (Pyrrolidine) | Variable | br s | - | 1H |

Note: The chemical shifts of protons attached to heteroatoms (-NH- and -OH) can be highly variable and are dependent on factors such as solvent, concentration, and temperature. The signals are often broad (br s) due to quadrupole broadening and/or chemical exchange. The pyrrolidine ring protons (H-2, H-3, H-4, and H-5) are expected to show complex splitting patterns (multiplets, m) due to diastereotopicity and spin-spin coupling with multiple neighboring protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

-

The following is a general set of acquisition parameters that may be used and optimized:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Receiver Gain (RG): This should be optimized automatically by the spectrometer software.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds, to allow for full relaxation of the protons between scans.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed with an appropriate software package (e.g., TopSpin, Mnova, ACD/Labs).

-

Processing steps include:

-

Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (the spectrum).

-

Phase Correction: To ensure all peaks are in the absorptive mode.

-

Baseline Correction: To obtain a flat baseline.

-

Integration: To determine the relative number of protons giving rise to each signal.

-

Peak Picking and Referencing: To identify the chemical shift of each peak relative to the internal standard (TMS).

-

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key proton environments discussed in the data table.

Caption: Chemical structure of this compound.

Physical and chemical properties of chiral hydroxymethylpyrrolidine derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Chiral Hydroxymethylpyrrolidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chiral hydroxymethylpyrrolidine derivatives. These compounds are pivotal building blocks in modern organic synthesis, particularly in the development of pharmaceuticals, due to their versatile functionalities and inherent chirality. This document compiles essential quantitative data, detailed experimental protocols for property determination, and visual diagrams of key synthetic and catalytic processes.

Physical Properties

The physical properties of chiral hydroxymethylpyrrolidine derivatives are fundamental to their application in synthesis, influencing reaction conditions, purification methods, and formulation. The following tables summarize key quantitative data for several common derivatives.

Table 1: General Physical Properties

| Compound Name | Enantiomer | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2-(Hydroxymethyl)pyrrolidine | (R)-(-)- | C₅H₁₁NO | 101.15 | Liquid/Solid |

| 2-(Hydroxymethyl)pyrrolidine | (S)-(+)- | C₅H₁₁NO | 101.15 | Liquid |

| N-Boc-2-(hydroxymethyl)pyrrolidine | Racemic | C₁₀H₁₉NO₃ | 201.26 | - |

| (2S,4R)-4-Hydroxy-1-Boc-pyrrolidine-2-carboxylic acid | (2S,4R) | C₁₀H₁₇NO₅ | 231.25 | Solid |

| (2S,2'S)-(-)-2-Hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)-methyl]-pyrrolidine | (2S,2'S) | C₁₁H₂₂N₂O | 198.31 | - |

Table 2: Thermal and Optical Properties

| Compound Name | Enantiomer | Melting Point (°C) | Boiling Point (°C) | Specific Optical Rotation [α] (degrees) | Density (g/mL) | Refractive Index (n₂₀/D) |

| 2-(Hydroxymethyl)pyrrolidine | (R)-(-)- | - | 74-76 (at 2 mmHg)[1] | -31 (c=1, toluene, 20°C, D-line)[1] | 1.025 (at 25°C)[1] | 1.4849[1] |

| 2-(Hydroxymethyl)pyrrolidine | (S)-(+)- | - | 74-76 (at 2 mmHg)[2] | +31 (c=1, toluene, 20°C, D-line)[2] | 1.025 (at 25°C)[2] | 1.4853[2] |

| (2S,2'S)-(-)-2-Hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)-methyl]-pyrrolidine | (2S,2'S) | - | 275-277 | -130 (c=0.36, EtOH, 28°C, D-line)[3][4] | - | 1.494[3][4] |

Chemical and Spectroscopic Properties

Chiral hydroxymethylpyrrolidine derivatives are valued for their dual functionality: the secondary amine of the pyrrolidine ring and the primary alcohol of the hydroxymethyl group. The pyrrolidine nitrogen acts as a nucleophile or a base, and its chirality is fundamental to its use in asymmetric synthesis.

Solubility

These compounds are generally soluble in a range of organic solvents. For instance, 2-(Hydroxymethyl)pyrrolidine and its derivatives are soluble in alcohols like ethanol, as well as chlorinated solvents and ethers.[3][4][5] This solubility profile makes them adaptable to a wide variety of reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectra of hydroxymethylpyrrolidine derivatives exhibit characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-3.5 ppm. The diastereotopic protons of the hydroxymethyl group (CH₂OH) often appear as distinct multiplets due to the adjacent stereocenter. The proton attached to the chiral carbon (C2) also provides a key signal.

-

¹³C NMR: The carbon spectrum shows signals for the five carbons of the pyrrolidine ring and the hydroxymethyl carbon. The chemical shifts are sensitive to the substituents and the stereochemistry of the molecule.[6]

Infrared (IR) Spectroscopy: The IR spectra provide valuable information about the functional groups present.

-

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: For derivatives with an unprotected amine, a peak appears in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

-

C-O Stretch: A distinct peak for the C-O single bond of the alcohol is typically found in the 1000-1200 cm⁻¹ range.

Experimental Protocols

Protocol for Melting Point Determination

This protocol describes the standard method for determining the melting point range of a solid organic compound using a capillary-based apparatus.[7][8]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

The solid chiral hydroxymethylpyrrolidine derivative sample

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample column of 1-2 mm is achieved at the bottom of the tube.[8]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown compound, perform a rapid initial heating to find an approximate melting range. Allow the apparatus to cool.

-

For the accurate measurement, begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-2°C.

-

Protocol for Measuring Specific Optical Rotation

This protocol outlines the procedure for measuring the specific rotation of a chiral compound using a polarimeter.[9][10]

Objective: To measure the angle at which a chiral compound rotates plane-polarized light, a characteristic property of enantiomers.

Materials:

-

Polarimeter

-

Polarimeter cell (typically 1.00 dm length)

-

Volumetric flask (e.g., 5 or 10 mL)

-

Analytical balance

-

Syringe

-

Solvent (e.g., toluene, ethanol, water)

-

The chiral hydroxymethylpyrrolidine derivative sample

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise mass of the chiral sample.

-

Dissolve the sample in a high-purity solvent in a volumetric flask. Fill the flask to the calibration mark, ensuring the sample is completely dissolved and the solution is homogeneous.

-

Calculate the concentration (c) in g/mL.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent. Ensure no air bubbles are present in the light path.[9]

-

Place the cell in the polarimeter and zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell with the solution. Again, ensure no air bubbles are present.

-

Place the sample-filled cell into the polarimeter.

-

Measure the observed rotation (α_obs). Modern polarimeters will provide a direct digital reading. For manual instruments, adjust the analyzer until the light field appears uniform and read the angle from the scale.[10]

-

-

Calculation of Specific Rotation:

-

Use Biot's Law to calculate the specific rotation [α]: [α]ᵀλ = α_obs / (l × c)

-

Where:

-

T is the temperature in degrees Celsius (e.g., 20°C).

-

λ is the wavelength of the light source (typically the sodium D-line, 589 nm).

-

α_obs is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Report the result including the temperature, wavelength, concentration, and solvent used, e.g., [α]²⁰D = +31° (c=1, toluene).

-

Applications and Workflows

Chiral hydroxymethylpyrrolidine derivatives are highly valued as organocatalysts and chiral ligands in asymmetric synthesis.[11][12] Their structure allows for the formation of key intermediates, such as enamines, that facilitate stereoselective bond formation.

Diagram 1: General Synthetic Pathway from L-Proline

General synthetic route to chiral hydroxymethylpyrrolidine derivatives from L-Proline.

Diagram 2: Organocatalytic Cycle (Enamine Catalysis)

Mechanism of asymmetric synthesis using a pyrrolidine-based organocatalyst.

Diagram 3: Applications in Drug Development

Role of hydroxymethylpyrrolidine derivatives in pharmaceutical development.

References

- 1. (R)-(-)-2-Pyrrolidinemethanol 99 68832-13-3 [sigmaaldrich.com]

- 2. (S)-(+)-2-Pyrrolidinemethanol 97 23356-96-9 [sigmaaldrich.com]

- 3. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [chemicalbook.com]

- 4. (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE | 66283-23-6 [amp.chemicalbook.com]

- 5. 2-(Hydroxymethyl)pyrrolidine | 498-63-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. rudolphresearch.com [rudolphresearch.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Commercial Availability and Therapeutic Potential of (3R,5S)-Pyrrolidinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, chiral pyrrolidinol derivatives, particularly those with the (3R,5S) stereochemistry, have garnered significant interest for their potential in treating a range of diseases, including neurodegenerative disorders, lysosomal storage diseases, and metabolic conditions. This technical guide provides an in-depth overview of the commercial availability of (3R,5S)-pyrrolidinol derivatives, detailed experimental protocols for their biological evaluation, and a summary of their therapeutic applications.

Commercial Availability

A variety of (3R,5S)-pyrrolidinol derivatives are commercially available from several chemical suppliers, facilitating their use in research and drug discovery programs. These compounds serve as valuable building blocks for the synthesis of more complex molecules and as starting points for screening campaigns. The table below summarizes the availability of key (3R,5S)-pyrrolidinol derivatives.

| Compound Name | CAS Number | Molecular Formula | Supplier(s) | Purity |

| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol | 104587-51-1 | C₅H₁₁NO₂ | BOC Sciences[3], ChemScene[4], BLDpharm[5], Amadis Chemical[6] | ≥95%[3], ≥98%[4] |

| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | C₅H₁₂ClNO₂ | Biosynth[7], BLDpharm[8] | ≥97%[8] |

| (3R,5S)-5-O-DMT-3-pyrrolidinol | 151953-64-9 | C₂₆H₂₉NO₄ | ChemScene | ≥98% |

| (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | 1955474-68-6 | C₆H₁₄ClNO₂ | Advanced ChemBlocks | 95% |

Therapeutic Applications and Biological Activity

(3R,5S)-pyrrolidinol derivatives have shown promise in several therapeutic areas. Their constrained cyclic structure allows for the precise positioning of substituents to interact with biological targets.

Neurodegenerative Diseases

Pyrrolidine derivatives are being investigated as potential treatments for Alzheimer's disease and other neurodegenerative disorders.[9][10] One of the key mechanisms of action is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.

-

Cholinesterase Inhibition: Certain pyrrolidine derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could help to alleviate the cognitive symptoms of Alzheimer's disease.[4][11] The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Ki).

Lysosomal Storage Diseases

Polyhydroxylated pyrrolidines can act as pharmacological chaperones for the treatment of lysosomal storage diseases such as Fabry disease.[12][13] These small molecules can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby restoring partial enzyme activity.

Diabetes

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic approach for type 2 diabetes.[14] DPP-IV inhibitors prevent the degradation of incretin hormones, which leads to increased insulin secretion and improved glucose control. Pyrrolidine-based compounds have been designed as potent and selective DPP-IV inhibitors.[15]

Quantitative Data on Biological Activity

The following table summarizes representative quantitative data for the biological activity of pyrrolidine derivatives in relevant assays. It is important to note that the specific stereochemistry and substituents on the pyrrolidine ring significantly influence activity.

| Compound Class | Target | Assay | Key Findings | Reference |

| Pyrrolidinomethyl 2-aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | In vitro enzyme inhibition assay | (3′R, 4′R)-isomer is a potent and selective nNOS inhibitor with a Ki of 5 nM. | [16] |

| 1-Deoxygalactonojirimycin (DGJ) - an iminosugar with a related structure | α-Galactosidase A (α-Gal A) | Pharmacological chaperone screening in patient-derived T-cells | DGJ treatment increased α-Gal A activity to >50% of normal in several mutations causing Fabry disease. | [12] |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Ellman's method | Compound 8g showed potent inhibition of both AChE and BChE with IC₅₀ values of 3.15 µM and 4.74 µM, respectively. | [17] |

| Pyrrole-3-carboximidamide derivatives | Dipeptidyl Peptidase-4 (DPP-4) | In vitro enzyme inhibition assay | Compound 5f was a potent DPP-4 inhibitor with an IC₅₀ value of 12.19 nM. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of (3R,5S)-pyrrolidinol derivatives. Below are representative protocols for key biological assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[18]

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer to the desired concentrations.

-

In a 96-well plate, add 200 µL of phosphate buffer, 20 µL of test compound solution, and 20 µL of AChE enzyme solution. A blank containing buffer instead of enzyme and a control containing solvent instead of the test compound should be included.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Add 20 µL of 0.075 M acetylthiocholine iodide to each well to start the reaction.

-

Immediately after mixing, measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value from the dose-response curve.[18]

Pharmacological Chaperone Screening Assay for Fabry Disease

This cell-based assay is used to identify compounds that can rescue the activity of mutant α-galactosidase A (α-Gal A) in patient-derived cells.[12]

Principle: The test compound (pharmacological chaperone) is incubated with patient-derived cells harboring a mutation in the α-Gal A gene. If the compound stabilizes the mutant enzyme, its activity will be increased compared to untreated cells.

Protocol:

-

Isolate mononuclear cells from the blood of Fabry patients and expand the T-cell population by culturing in RPMI 1640 medium supplemented with 10% fetal calf serum, IL-2, and PHA.[12]

-

Culture the patient-derived T-cells in the presence of various concentrations of the test (3R,5S)-pyrrolidinol derivative (e.g., 20 µM) for 3-4 days.[12]

-

As a control, culture the same cells without the test compound.

-

After the incubation period, harvest the cells and prepare cell lysates.

-

Measure the α-Gal A enzyme activity in the cell lysates using a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).

-

Compare the enzyme activity in the treated cells to that in the untreated cells to determine the degree of enhancement.[12]

Visualizations

Experimental Workflow for Pharmacological Chaperone Screening

Caption: Workflow for screening (3R,5S)-pyrrolidinol derivatives as pharmacological chaperones.

Signaling Pathway: DPP-IV Inhibition for Type 2 Diabetes

Caption: Mechanism of DPP-IV inhibition by (3R,5S)-pyrrolidinol derivatives in type 2 diabetes.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol,104587-51-1-Amadis Chemical [amadischem.com]

- 6. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | FH142905 [biosynth.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening for Pharmacological Chaperones in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A review and recommendations for oral chaperone therapy in adult patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Screening for pharmacological chaperones in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Antiviral Synthesis

Introduction

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral synthetic building block containing a substituted pyrrolidine ring. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including numerous antiviral agents. While a direct and prominent role of this compound in the synthesis of major approved antiviral drugs such as Boceprevir, Telaprevir, Remdesivir, or Baloxavir marboxil was not identified in a comprehensive literature review, the functionalized pyrrolidine core is central to the development of various antiviral compounds, particularly inhibitors of influenza neuraminidase and HIV protease.

This document provides an overview of the application of structurally related pyrrolidine derivatives in antiviral synthesis, focusing on their role as key intermediates in the creation of potent enzyme inhibitors.

Application in the Synthesis of Influenza Neuraminidase Inhibitors

Substituted pyrrolidine derivatives are key components in the design of inhibitors targeting influenza neuraminidase, an essential enzyme for the release of new virus particles from infected cells. The design of these inhibitors often mimics the natural substrate of neuraminidase, sialic acid.

One notable example is the development of potent influenza neuraminidase inhibitors built upon a pyrrolidine core. Research in this area has led to the synthesis of compounds with significant inhibitory activity against different strains of the influenza virus.

Quantitative Data on Pyrrolidine-Based Neuraminidase Inhibitors

The following table summarizes the inhibitory activity of a key pyrrolidine-based neuraminidase inhibitor, A-192558, and its analogues. This data highlights the potential of this class of compounds in antiviral drug discovery.

| Compound | Target | IC50 (µM) |

| A-192558 (20e) | Influenza A Neuraminidase | 0.2[1][2] |

| A-192558 (20e) | Influenza B Neuraminidase | 8[1][2] |

Experimental Protocols

While a specific protocol for the direct use of this compound was not found, the following is a representative protocol for the synthesis of a key intermediate for pyrrolidine-based influenza neuraminidase inhibitors, which illustrates the general synthetic strategies employed.

Synthesis of tert-butyl (±)-(2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate (18b) [1]

This multi-step synthesis creates a highly functionalized pyrrolidine core ready for further elaboration into potent neuraminidase inhibitors.

Step 1: Synthesis of cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid (7)

-

Detailed experimental procedures for this initial step are often proprietary or described in extensive supplementary materials of scientific publications. The general approach involves the protection of the pyrrolidine nitrogen and the amino group at position 3, followed by functionalization to introduce the carboxylic acid at position 4.

Step 2: Elaboration to the key intermediate (18b)

-

Starting from intermediate 7 , a series of reactions are performed to introduce the aminomethyl group at position 2 and the specific carbamyl group at the pyrrolidine nitrogen. This typically involves:

-

Protection of the carboxylic acid group.

-

Modification of the substituent at position 2 to an aminomethyl group.

-

Protection of the newly introduced amino group.

-

Deprotection and subsequent reaction of the pyrrolidine nitrogen to introduce the N'-ethyl-N'-isopropylcarbamyl moiety.

-

Final deprotection steps to yield the desired intermediate.

-

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the construction of pyrrolidine-based influenza neuraminidase inhibitors, starting from a protected pyrrolidine core.

References

Application of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Medicinal Chemistry: A Key Building Block for the Antiviral Drug Nirmatrelvir

Introduction

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique stereochemistry and functional groups, a Boc-protected amine and a primary alcohol on a pyrrolidine scaffold, make it a valuable intermediate for the synthesis of complex bioactive molecules. This compound has gained prominence as a key starting material in the synthesis of Nirmatrelvir (PF-07321332), the active component of the oral antiviral medication Paxlovid™, which is used for the treatment of COVID-19.[1][2][3] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[4][5]

Application in the Synthesis of Nirmatrelvir

The primary application of this compound is in the construction of the "eastern fragment" of Nirmatrelvir, a crucial aminolactam intermediate. The synthesis involves the conversion of the hydroxymethyl group to a nitrile and subsequent cyclization to form the lactam ring. This fragment is then coupled with other key intermediates to assemble the final drug molecule. Various synthetic strategies have been developed to optimize the synthesis of Nirmatrelvir, focusing on efficiency, scalability, and sustainability.[6][7]

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of Nirmatrelvir, highlighting the efficiency of the synthetic steps leading to the final compound.

| Step | Reactants | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| Dipeptide Formation | Bicyclic proline methyl ester analog, Boc-L-tert-leucine | Dipeptide intermediate | HATU, DIPEA, DMF | 50% (after purification) | Not specified | [1][3] |

| Amide Coupling & Dehydration | Dipeptide acid, Aminolactam intermediate | Nirmatrelvir (as MTBE solvate) | EDCI, HOPO, DIPEA, MEK; then TFAA, NMM, iPrOAc | 70-80% (for 2 steps) | Not specified | [2] |

| Crystallization | Nirmatrelvir MTBE solvate | Nirmatrelvir (anhydrous Form 1) | Isopropyl acetate, Heptane | 94% | >99% | [2] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of Nirmatrelvir, demonstrating the application of intermediates derived from this compound.

Protocol 1: Synthesis of the Dipeptide Intermediate

This protocol describes the coupling of the bicyclic proline derivative (western fragment) with a protected amino acid.

-

To a solution of the bicyclic proline methyl ester analog (1 equivalent) and Boc-L-tert-leucine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA, 3 equivalents).

-

Cool the mixture to 0 °C and add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing sequentially with aqueous HCl (1N), saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dipeptide intermediate.[1][3][6]

Protocol 2: Final Amide Coupling and Dehydration to Nirmatrelvir

This protocol outlines the coupling of the dipeptide acid with the aminolactam intermediate (eastern fragment) and subsequent dehydration to yield Nirmatrelvir.

-

Dissolve the dipeptide acid (1 equivalent) and the aminolactam hydrochloride salt (1.1 equivalents) in methyl ethyl ketone (MEK).

-

Add N,N-Diisopropylethylamine (DIPEA, 3 equivalents) and 2-hydroxypyridine-N-oxide (HOPO, catalytic amount) to the solution.

-

Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 equivalents) and stir the mixture at room temperature until the amide coupling is complete.

-

For the subsequent dehydration step, add N-methylmorpholine (NMM) and cool the reaction mixture.

-

Slowly add trifluoroacetic anhydride (TFAA) while maintaining a low temperature.

-

After the dehydration is complete, quench the reaction with water.

-

Extract the product with isopropyl acetate (iPrOAc) and wash the organic layer with brine.

-

Dry the organic phase, filter, and concentrate. The crude product can be crystallized from a mixture of methyl tert-butyl ether (MTBE) and heptane to yield Nirmatrelvir as an MTBE solvate.[2]

Mandatory Visualizations

SARS-CoV-2 Main Protease (Mpro) Signaling Pathway and Inhibition by Nirmatrelvir

References

- 1. mdpi.com [mdpi.com]

- 2. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]

- 3. connectsci.au [connectsci.au]

- 4. Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives[v1] | Preprints.org [preprints.org]

- 5. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Antiviral Drug Discovery

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The chiral building block, tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, and its stereoisomers are crucial intermediates in the asymmetric synthesis of a variety of potent antiviral agents. Their inherent chirality and functional groups make them ideal starting materials for constructing complex molecular architectures found in numerous pharmaceuticals, particularly those targeting viral proteases. This document provides a detailed overview of the application of this versatile building block, with a focus on its role in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including Boceprevir and Telaprevir. Detailed experimental protocols and relevant biological pathway information are also presented.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimal interaction with biological targets.[2] Chiral pyrrolidine derivatives, such as this compound, are of particular importance as they enable the synthesis of enantiomerically pure drugs, thereby enhancing therapeutic efficacy and minimizing potential side effects associated with off-target interactions of other stereoisomers.[3]

Application in the Synthesis of HCV Protease Inhibitors

This compound and its related isomers are key components in the synthesis of several drugs targeting the Hepatitis C Virus (HCV). HCV is a leading cause of chronic liver disease worldwide, and its replication relies on the function of viral enzymes, including the NS3/4A serine protease.[4][5] This protease is responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[5] By inhibiting the NS3/4A protease, drugs like Boceprevir and Telaprevir effectively block the viral life cycle.

Boceprevir

Boceprevir is a potent inhibitor of the HCV NS3 protease.[6] While a direct, detailed synthetic route starting from this compound for the entire Boceprevir molecule is not fully detailed in the provided search results, the synthesis of key intermediates and related structures highlights the importance of chiral pyrrolidine moieties. The synthesis of Boceprevir involves the coupling of a complex bicyclic proline moiety with other key fragments.[6][7]

Telaprevir

Telaprevir is another direct-acting antiviral agent that inhibits the HCV NS3/4A serine protease.[8] The synthesis of Telaprevir has been approached through various routes, with some notable for their efficiency and use of biocatalysis.[9][10] A highly efficient synthesis of Telaprevir has been reported that utilizes a biocatalytic desymmetrization and two multicomponent reactions as key steps.[9][10]

Quantitative Data

The following tables summarize key quantitative data from the synthesis of intermediates related to Telaprevir.

Table 1: Biocatalytic Desymmetrization for a Telaprevir Precursor [8]

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Temperature (°C) |

| Amano PS lipase on Celite | meso-diol precursor | (1S,2R)-monoacetate | 97 | 97 | 17 | 0 |

| Amano PS lipase | diol (after chemical acetylation) | (1R,2S)-monoacetate | 78 | 95 | 21 | 20 |

Table 2: Key Step in a Multicomponent Reaction-Based Synthesis of a Telaprevir Intermediate [9]

| Reaction Step | Starting Materials | Product | Yield (%) |

| Ugi four-component reaction | (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid, cyclohexyl isocyanide, methyl (R)-2-amino-3-(3-(tert-butoxycarbonyl)phenyl)propanoate, formaldehyde | Protected tripeptide | 76 |

Experimental Protocols

General Protocol for the Oxidation of a Hydroxy Intermediate to a Ketoamide in Telaprevir Synthesis

This protocol is based on a procedure described for the synthesis of Telaprevir.[11]

-

Dissolution: Dissolve the hydroxy telaprevir intermediate (1.05 g) in dichloromethane (25 mL) in a round bottom flask.

-

Cooling: Cool the resulting solution to approximately 5°C.

-

Addition of Oxidizing Agent: Add Dess-Martin periodinane (1.28 g) to the cooled solution.

-

Reaction: Stir the reaction mixture at a temperature between 0°C and 5°C for about 2 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

-

Quenching: Once the reaction is complete, quench the reaction mixture with a sodium thiosulphate solution.

-

Washing: Wash the mixture with a sodium bicarbonate solution (20 mL).

-

Isolation: Concentrate the dichloromethane layer under reduced pressure to obtain the final ketoamide product (Telaprevir).

General Protocol for a Coupling Reaction in Boceprevir Intermediate Synthesis

The following is a generalized protocol based on descriptions of coupling reactions for Boceprevir synthesis.

-

Activation: A dipeptide derivative is activated, for example, by forming a mixed anhydride with isobutyl chloroformate and N-methylmorpholine (NMM) in ethyl acetate (EtOAc).

-

Coupling: The activated dipeptide is then coupled with 3-amino-4-cyclobutyl-2-oxobutyramide.

-

Alternative Coupling: Alternatively, the coupling can be performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and NMM in acetonitrile.

Signaling Pathway

The antiviral drugs Boceprevir and Telaprevir target the HCV NS3/4A protease, which plays a critical role in both the viral replication cycle and the evasion of the host's innate immune response.

Figure 1: The HCV NS3/4A protease signaling pathway and its inhibition by Boceprevir and Telaprevir.

The HCV NS3/4A protease is essential for processing the viral polyprotein into mature proteins required for replication.[4][5] Additionally, it actively suppresses the host's innate immune response by cleaving two key adaptor proteins: Toll-IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF) and mitochondrial antiviral-signaling protein (MAVS).[4][12][13] This cleavage prevents the downstream activation of transcription factors IRF3 and NF-κB, which are crucial for the production of type I interferons and the establishment of an antiviral state.[12][13] Boceprevir and Telaprevir directly inhibit the proteolytic activity of NS3/4A, thereby blocking both viral polyprotein processing and the evasion of the host's immune system.

Experimental Workflow

The general workflow for the synthesis of a chiral drug using a building block like this compound involves a series of chemical transformations.

Figure 2: A generalized experimental workflow for chiral drug synthesis.

Conclusion

This compound and its stereoisomers are invaluable chiral building blocks in the field of drug discovery. Their application in the synthesis of potent antiviral agents, such as the HCV protease inhibitors Boceprevir and Telaprevir, underscores their importance. The ability to introduce specific stereochemistry through these building blocks is fundamental to the development of effective and safe pharmaceuticals. The provided protocols and pathway information offer a foundational understanding for researchers working on the synthesis and development of novel antiviral therapies.

References

- 1. Bridged Pyrrolidine with Reduced Lipophilicity - Enamine [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. rsc.org [rsc.org]

- 10. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

- 12. pnas.org [pnas.org]

- 13. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in PROTAC Linker Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PROTACs and the Significance of Linker Design

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker is not merely a spacer but plays a crucial role in dictating the overall properties of the PROTAC, including its solubility, cell permeability, and ability to induce a stable and productive ternary complex. The length, rigidity, and chemical composition of the linker are all critical parameters that require careful optimization for each specific target and E3 ligase pair.

Physicochemical Properties of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

This compound is a chiral, bifunctional molecule that offers several advantageous features for its incorporation into PROTAC linkers.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Chirality | (3R, 5S) |

| Functional Groups | - Boc-protected amine- Primary alcohol- Secondary amine (within the pyrrolidine ring) |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO. |

Note: The data presented in this table is based on typical values provided by chemical suppliers and may vary slightly between batches.

The presence of both a protected amine and a primary alcohol allows for orthogonal chemical modifications, providing synthetic flexibility in the construction of the PROTAC linker. The stereochemistry of the pyrrolidine ring can also influence the conformational preferences of the final PROTAC, potentially impacting its binding affinity and degradation efficiency.

Proposed Role and Synthetic Applications in PROTAC Linker Synthesis

This compound can be envisioned as a versatile scaffold for introducing specific structural motifs and exit vectors within a PROTAC linker.

General Synthetic Strategy

The primary alcohol and the Boc-protected amine are the key handles for incorporating this building block into a linker chain. A general synthetic workflow can be proposed as follows:

Figure 1. A generalized synthetic workflow for incorporating the pyrrolidine building block.

Potential Signaling Pathway Context

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The signaling pathway involved is the Ubiquitin-Proteasome System (UPS).

Figure 2. The PROTAC-mediated protein degradation pathway.

Experimental Protocols (Hypothetical)

As no specific literature examples are available, the following protocols are hypothetical and based on standard organic chemistry procedures. Researchers should adapt these methods based on the specific properties of their target ligands and linker components.

Protocol 1: Activation of the Hydroxymethyl Group via Tosylation

Objective: To convert the primary alcohol to a better leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-